Cloruro de crotonilo

Descripción general

Descripción

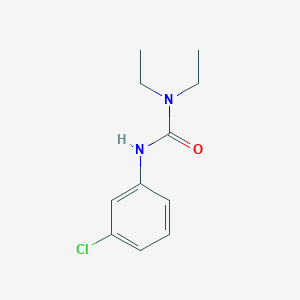

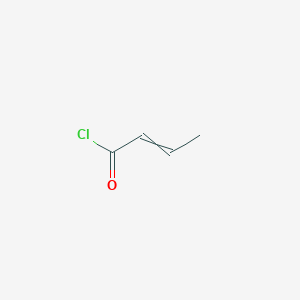

2-Butenoyl chloride, also known as acryloyl chloride, is an organic compound with the chemical formula C4H5ClO. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is a reactive compound that is used in organic synthesis and as a reagent in various chemical reactions. It is a versatile reagent that can be used in a variety of organic synthesis applications.

Aplicaciones Científicas De Investigación

Síntesis de ésteres α,β-insaturados

El cloruro de crotonilo es fundamental en la síntesis de ésteres α,β-insaturados, los cuales son intermediarios valiosos en la síntesis orgánica . Estos ésteres sirven como precursores para la producción de fragancias, sabores y productos farmacéuticos. La capacidad del compuesto para participar en reacciones de adición conjugada lo convierte en un reactivo clave para crear arquitecturas moleculares complejas.

Agroquímicos

En la industria agroquímica, el this compound se utiliza para sintetizar ingredientes activos para herbicidas e insecticidas . Su reactividad permite la creación de compuestos que pueden dirigirse y controlar selectivamente las poblaciones de plagas, contribuyendo a la protección y gestión de los cultivos.

Productos farmacéuticos

El this compound encuentra aplicaciones en la investigación farmacéutica, donde se utiliza para desarrollar nuevos compuestos medicinales . Su función en la formación de enlaces carbono-carbono y carbono-heteroátomo es crucial para la construcción de los marcos moleculares de posibles agentes terapéuticos.

Fabricación de colorantes

El compuesto se utiliza en el campo de los colorantes para producir colorantes para textiles y tintas . A través de diversas reacciones orgánicas, el this compound se puede transformar en colorantes vibrantes que exhiben estabilidad y brillo.

Síntesis orgánica

Como reactivo en la síntesis orgánica, el this compound se utiliza para introducir el grupo crotonilo en varios sustratos, lo que permite la formación de diversos compuestos orgánicos . Su utilidad en diferentes rutas sintéticas subraya su importancia en la investigación y el desarrollo químicos.

Safety and Hazards

2-Butenoyl chloride is a flammable liquid and vapour . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes and remove any contact lenses if present . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mecanismo De Acción

Target of Action

Crotonyl chloride, also known as 2-Butenoyl chloride, Crotonoyl chloride, (E)-2-Butenoyl chloride, or (E)-but-2-enoyl chloride, is a compound that primarily targets the respiratory system . It is used in the synthesis of α,β-unsaturated esters .

Mode of Action

It is a reactive compound that can undergo various chemical reactions, including hydration .

Biochemical Pathways

Crotonyl chloride is involved in several biochemical pathways. It is a substrate for the enzyme short-chain enoyl-CoA hydratase (ECHS1), which catalyzes the hydration of various substrates, including crotonyl-CoA . This enzyme plays a crucial role in the β-oxidation of fatty acids and the catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 1091 g/mL at 25 °C . It has a boiling point of 120-123 °C .

Result of Action

It is known that exposure to the compound can cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Crotonyl chloride. For instance, its reactivity can be affected by temperature and pH. It is stored at a temperature between 2-8°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Crotonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of α,β-unsaturated esters . It interacts with various enzymes, proteins, and other biomolecules. For instance, crotonyl chloride can react with alcohols to form esters and with amines to form amides. These reactions are facilitated by enzymes such as esterases and amidases, which catalyze the formation of ester and amide bonds, respectively. The highly reactive nature of crotonyl chloride allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of crotonyl chloride can change over time due to its stability and degradation. Crotonyl chloride is sensitive to moisture and can hydrolyze to form crotonic acid and hydrochloric acid . This degradation can affect its reactivity and the outcomes of biochemical reactions. Long-term exposure to crotonyl chloride can lead to cumulative effects on cellular function, including persistent changes in gene expression and enzyme activity. In vitro and in vivo studies have shown that crotonyl chloride can have lasting effects on cellular processes, even after the compound has been degraded.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-Butenoyl chloride can be achieved through the reaction of 2-Butenoic acid with thionyl chloride.", "Starting Materials": [ "2-Butenoic acid", "Thionyl chloride" ], "Reaction": [ "Add 2-Butenoic acid to a round-bottom flask", "Slowly add thionyl chloride to the flask while stirring", "Heat the mixture to reflux for 1 hour", "Cool the mixture to room temperature", "Extract the product with dichloromethane", "Wash the organic layer with water", "Dry the organic layer over anhydrous magnesium sulfate", "Filter and evaporate the solvent under reduced pressure to obtain 2-Butenoyl chloride" ] } | |

| 10487-71-5 | |

Fórmula molecular |

C4H5ClO |

Peso molecular |

104.53 g/mol |

Nombre IUPAC |

but-2-enoyl chloride |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3 |

Clave InChI |

RJUIDDKTATZJFE-UHFFFAOYSA-N |

SMILES isomérico |

C/C=C/C(=O)Cl |

SMILES |

CC=CC(=O)Cl |

SMILES canónico |

CC=CC(=O)Cl |

Punto de ebullición |

124.5 °C |

| 10487-71-5 625-35-4 |

|

Descripción física |

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] |

Pictogramas |

Flammable; Corrosive; Irritant |

Sinónimos |

Crotonic Acid Chloride; 2-Butenoyl Chloride; β-Methylacryloyl Chloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for crotonyl chloride?

A1: Crotonyl chloride has the molecular formula C4H5ClO and a molecular weight of 104.54 g/mol. Key spectroscopic data include:

- Raman and Infrared (IR) Spectroscopy: Studies have identified characteristic vibrational frequencies for crotonyl chloride in both fluid and solid phases, allowing for conformational analysis. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural determination, especially when analyzing the products of reactions involving crotonyl chloride. []

Q2: What precautions should be taken when handling crotonyl chloride?

A3: Crotonyl chloride is a lachrymator and should be handled with caution in a well-ventilated area or under a fume hood. [] It is also corrosive and moisture-sensitive, requiring storage under inert conditions.

Q3: How is crotonyl chloride used in organic synthesis?

A4: Crotonyl chloride is primarily used as an electrophilic acylating agent. Its reactions often involve the carbonyl group, leading to the formation of amides, esters, and other carbonyl-containing compounds. [, , , , , , , , , , , , , , , , , ]

Q4: Can you provide specific examples of reactions involving crotonyl chloride?

A4: Crotonyl chloride is employed in various reactions, including:

- Friedel-Crafts Acylation: Reacts with veratrole in the presence of aluminum chloride to yield phenyl vinyl ketones. []

- Schotten-Baumann Reaction: Used to synthesize amides like N-prop-2-ynylacrylamide and N-(prop-2-ynyl)but-2-enamide by reacting with the appropriate amines. []

- Formation of β-Lactams: Reacts with imines to generate β-lactams, although yields can be low with polyaromatic imines. []

- Synthesis of α-Ketophosphonates: Reacts with trimethyl phosphite to produce hydroxyvinyl phosphonates, which serve as precursors to diphosphonates. []

Q5: Does crotonyl chloride participate in any rearrangement reactions?

A6: Yes, crotonyl chloride can undergo [, ]-sigmatropic rearrangements under specific conditions. For instance, in the reaction with enamines of 4-substituted cyclohexanones, a multiple [, ]-sigmatropic rearrangement determines the stereochemistry of the resulting adamantane derivatives. []

Q6: How do structural modifications of crotonyl chloride influence its reactivity?

A6: The presence of the α,β-unsaturated carbonyl system significantly impacts the reactivity of crotonyl chloride:

- Influence of Substituents: The methyl group on the double bond influences the stereochemistry of reactions. For example, the reaction of crotonyl chloride with enamines leads to different diastereomeric products compared to acryloyl chloride. [, ]

Q7: Have computational methods been used to study crotonyl chloride?

A7: Yes, computational techniques such as ab initio calculations have been employed to:

- Determine Barriers to Internal Rotation: Used to calculate the energy barriers associated with rotation around the C-C single bond and the C-CH3 bond in crotonyl chloride, providing insights into its conformational preferences. []

- Validate Reaction Pathways: Ab initio calculations of activation energies have been used to support proposed reaction mechanisms for the thermal decomposition of crotonyl chloride and other acyl chlorides. []

Q8: Are there specific SHE regulations regarding the use and disposal of crotonyl chloride?

A8: Due to its corrosive and lachrymatory properties, crotonyl chloride should be handled and disposed of according to local regulations for hazardous waste. It is essential to consult relevant safety data sheets (SDS) before handling and disposing of this chemical.

Q9: What are some key applications of crotonyl chloride derivatives in medicinal chemistry?

A9: Crotonyl chloride is a valuable building block for synthesizing various bioactive molecules. For example:

- Dinocap (Acaricidal Fungicide): Synthesized using crotonyl chloride, which is generated from the reaction of crotonic acid and phosgene. []

- Dacomitinib (Antitumor Drug): Crotonyl chloride is used in one of the steps in the synthesis of dacomitinib, an irreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases. [, ]

- Neratinib (Antitumor Drug): This irreversible tyrosine kinase inhibitor, used to treat certain breast cancers, is synthesized through a multi-step process involving crotonyl chloride. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.